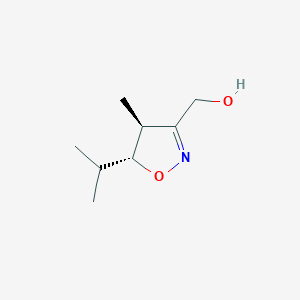
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroisoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which facilitates the enantioselective ring-opening at room temperature, yielding the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying enantioselective reactions.
Biology: Its chiral nature makes it useful in studying biological processes and interactions with enzymes and receptors.
Industry: Used in the synthesis of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism by which ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .
類似化合物との比較
Similar Compounds
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: This compound shares structural similarities with ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol, particularly in the presence of chiral centers and a heterocyclic ring.
Quinidine: An isomer of quinine, quinidine has similar chiral properties and is used in medical applications.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the dihydroisoxazole ring. This combination of features makes it a valuable compound for studying enantioselective reactions and developing chiral drugs.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
[(4S,5R)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h5-6,8,10H,4H2,1-3H3/t6-,8+/m0/s1 |
InChIキー |
BIAAMKAPDRZIJY-POYBYMJQSA-N |
異性体SMILES |
C[C@@H]1[C@H](ON=C1CO)C(C)C |
正規SMILES |
CC1C(ON=C1CO)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


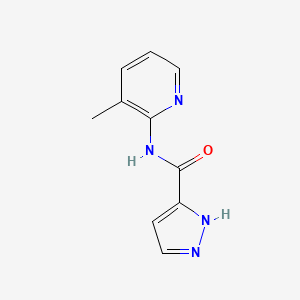
![(2R,3AR,6aS)-ethyl 2-methyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12873558.png)
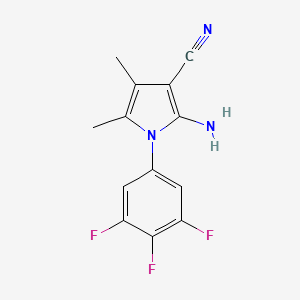
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
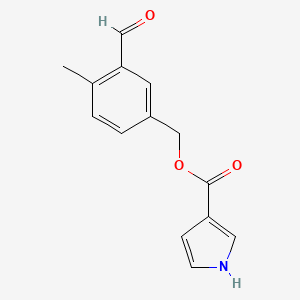
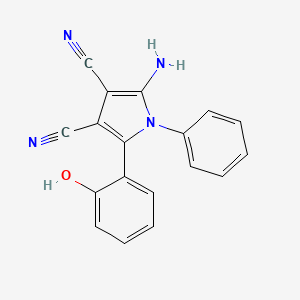
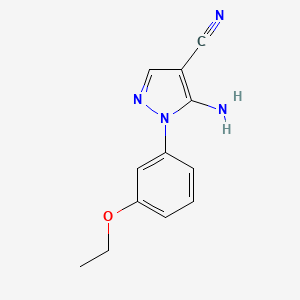
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
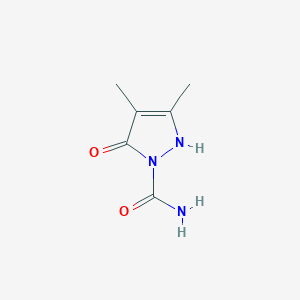
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
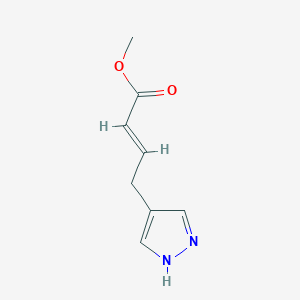
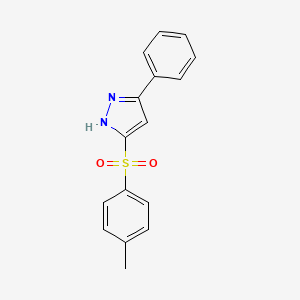
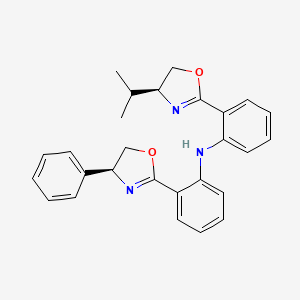
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
